molecular formula C8H17Cl2N3 B13448548 3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride

3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride

Cat. No.: B13448548
M. Wt: 226.14 g/mol
InChI Key: QGTIMBXTZPYVAY-UHFFFAOYSA-N
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Description

3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride is a chemical compound with the molecular formula C8H15N3·2HCl It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride typically involves the reaction of 1,4-diazepane with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can result in a wide range of substituted nitrile compounds.

Scientific Research Applications

3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,4-Diazepan-1-yl)ethanone
  • 3-(1,4-Diazepan-1-yl)propane-1,2-diol dihydrochloride
  • 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride

Uniqueness

3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties

Properties

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.14 g/mol

IUPAC Name

3-(1,4-diazepan-1-yl)propanenitrile;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c9-3-1-6-11-7-2-4-10-5-8-11;;/h10H,1-2,4-8H2;2*1H

InChI Key

QGTIMBXTZPYVAY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CCC#N.Cl.Cl

Origin of Product

United States

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